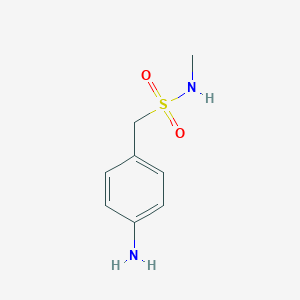

4-Amino-N-methylbenzenemethanesulfonamide

Descripción

Overview of Benzenemethanesulfonamide Derivatives in Research

Benzenemethanesulfonamide derivatives constitute a class of organic compounds that are subjects of extensive research due to their diverse biological activities. These derivatives are characterized by a benzene (B151609) ring attached to a methanesulfonamide (B31651) group, with various substituents on the benzene ring and the sulfonamide nitrogen. This structural motif allows for a wide range of chemical modifications, leading to compounds with varied therapeutic potential.

Research into these derivatives has uncovered their utility in several areas of medicinal chemistry. For instance, certain benzenesulfonamide (B165840) derivatives have been investigated as inhibitors of carbonic anhydrases, enzymes that play a role in various physiological processes. nih.gov Additionally, research has demonstrated the potential of some derivatives as anti-hepatic fibrosis agents. The versatility of the benzenemethanesulfonamide scaffold continues to make it an attractive target for the design and synthesis of new therapeutic agents.

Historical Context of Sulfonamides in Medicinal Chemistry

The history of sulfonamides in medicinal chemistry is a landmark in the story of modern medicine, representing the first class of broadly effective systemic antibacterial agents. openaccesspub.org Their discovery and development paved the way for the antibiotic revolution.

The journey of sulfonamides began in the early 20th century in the laboratories of Bayer AG, where scientists were investigating coal-tar dyes for their potential to selectively target and attack harmful organisms within the body. openaccesspub.org In 1932, a breakthrough occurred with the synthesis of a red azo dye named Prontosil. researchgate.net The German physician and researcher Gerhard Domagk, who would later be awarded the Nobel Prize for his work, discovered that Prontosil was highly effective in treating streptococcal infections in mice. openaccesspub.orgresearchgate.net

A pivotal moment in understanding the action of Prontosil came in 1936 when Ernest Fourneau and his colleagues at the Pasteur Institute in France discovered that Prontosil was a prodrug. openaccesspub.org They demonstrated that in the body, Prontosil is metabolized into the simpler, colorless compound sulfanilamide (B372717), which is the actual antibacterial agent. openaccesspub.org This discovery was crucial as it shifted the focus of research towards synthesizing derivatives of sulfanilamide.

The discovery of sulfanilamide's antibacterial properties triggered a wave of research and development. openaccesspub.org Scientists began to synthesize thousands of sulfonamide derivatives, leading to the introduction of more effective and less toxic drugs. openaccesspub.org This era saw the development of key antibacterial agents like sulfapyridine (B1682706) in 1938 for treating pneumonia, and sulfacetamide (B1682645) in 1941 for urinary tract infections. openaccesspub.org During World War II, sulfathiazole (B1682510) was widely used to treat infections in soldiers' wounds. openaccesspub.org

The evolution of sulfonamide research also extended beyond antibacterial applications. Observations made during the clinical evaluation of sulfanilamide derivatives led to the development of entirely new classes of drugs. These include diuretics, hypoglycemic agents for treating diabetes, and anticonvulsants. openaccesspub.org However, the widespread use of sulfonamides also led to the emergence of bacterial resistance, a challenge that continues to drive research in this field. nih.gov Despite the advent of newer antibiotics, sulfonamides remain relevant, with interest in their use being revived for specific applications, such as in combination therapies to combat resistant infections. researchgate.net

Significance of 4-Amino-N-methylbenzenemethanesulfonamide as a Research Chemical

The primary significance of this compound in the academic and industrial research landscape lies in its role as a key chemical intermediate. chemicalbook.com Its molecular structure, featuring reactive amino and sulfonamide groups, makes it a versatile building block for the synthesis of more complex pharmaceutical compounds. smolecule.com

One of the most notable applications of this compound is in the synthesis of Sumatriptan, a medication used for the treatment of migraine headaches. chemicalbook.com In this context, this compound serves as a crucial starting material, undergoing a series of chemical transformations to yield the final active pharmaceutical ingredient. The structural elements of this compound contribute to the final structure of Sumatriptan, which is designed to interact with serotonin (B10506) receptors in the brain.

Beyond its role in drug synthesis, the compound itself has been a subject of study for its potential biological activities. Research has explored its antimicrobial properties, with studies indicating activity against various bacterial strains. smolecule.com The hydrochloride derivative of this compound has also been noted to exhibit antibacterial and anticancer properties in research settings.

Scope and Objectives of Research on the Chemical Compound

The scope of research on this compound is multifaceted, primarily driven by its utility in medicinal chemistry and organic synthesis. The objectives of this research can be broadly categorized as follows:

Optimization of Synthetic Routes: A significant area of research focuses on developing efficient and cost-effective methods for the synthesis of this compound. This includes exploring different reagents, catalysts, and reaction conditions to maximize yield and purity. google.com

Elucidation of Biological Activity: Research aims to further investigate and characterize the potential biological activities of this compound and its derivatives. This includes screening for antimicrobial, anticancer, and other therapeutic effects. smolecule.com

Development of Novel Therapeutics: A primary objective is to utilize this compound as a scaffold for the design and synthesis of new drug candidates. By modifying its structure, researchers aim to develop novel compounds with improved efficacy and specificity for various therapeutic targets. smolecule.com

Investigation of Structure-Activity Relationships: Studies are conducted to understand how the chemical structure of this compound and its analogs relates to their biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Structure

2D Structure

Propiedades

IUPAC Name |

1-(4-aminophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWNHTXCBHTWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380787 | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109903-35-7 | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109903-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109903357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-N-METHYLBENZENEMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76T5Q2TVD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Amino-N-methylbenzenemethanesulfonamide

A widely utilized synthetic route commences with 4-nitrobenzenemethanesulfonamide, which undergoes a reaction with methylamine (B109427). The subsequent and crucial step is the reduction of the nitro functional group to yield the desired amino group, thereby forming this compound.

This two-step process is a cornerstone in the synthesis of the target compound. The initial reaction with methylamine introduces the N-methyl component, while the subsequent reduction of the nitro group is critical for the formation of the final product.

The transformation of the nitro group to an amine is a fundamental process in organic synthesis, and a variety of reducing agents and catalysts can be employed to achieve this. wikipedia.org The choice of reagent is often dictated by factors such as substrate compatibility, desired selectivity, and reaction conditions.

Reaction of 4-Nitrobenzenemethanesulfonamide with Methylamine Followed by Reduction

Reducing Agents and Catalysts in Nitro Group Reduction

Hydrogen Gas with Palladium Catalyst

Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a highly effective and widely used method for the reduction of nitro groups. commonorganicchemistry.com This method is often favored due to its efficiency and the clean nature of the reaction, with the primary byproduct being water. The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine. commonorganicchemistry.comnih.gov

Hydrazine (B178648) Hydrate (B1144303) as a Reducing Agent

Hydrazine hydrate serves as a potent reducing agent for the conversion of nitroarenes to their corresponding anilines. niscpr.res.in It can be used in the presence of a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, or under catalyst-free conditions, sometimes with the addition of a base like sodium hydroxide. organic-chemistry.orggoogle.com The use of hydrazine hydrate can be advantageous as it avoids the need for high-pressure hydrogenation equipment. nih.gov A patent describes a method for preparing this compound where hydrazine hydrate is used as the reducing agent to reduce 4-nitro-N-methylbenzenemethanesulfonamide, claiming a substantial increase in product yield to over 92%. google.com

| Raw Material | Mass Ratio Component |

| 4-nitro-N-methylphenyl methane (B114726) sulfonamide | 1 |

| Sodium hydroxide | 0.3~0.5 |

| Hydrazine Hydrate (80%) | 0.25~0.35 |

| Water | 3~10 |

| Reagent | Conditions |

| SnCl2·2H2O | Ethanol, Reflux |

| SnCl2 | Concentrated HCl |

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. For catalytic hydrogenation, factors such as hydrogen pressure, reaction temperature, catalyst loading, and solvent choice can significantly influence the outcome. For reductions using hydrazine hydrate, the reaction temperature, reaction time, and the ratio of reactants are critical parameters to control. niscpr.res.in For instance, in the reduction of nitrobenzene (B124822) to aniline (B41778) using hydrazine hydrate, a maximum yield of 89.70% was achieved at 150°C with a reaction time of 4 hours. niscpr.res.in Longer reaction times or higher temperatures led to a decrease in yield due to the formation of tarry byproducts. niscpr.res.in A patent related to the synthesis of the target compound using hydrazine hydrate specifies a reaction temperature between 25-100°C for 4-8 hours. google.com

Acetylation of a Precursor Followed by Methylation

A common strategy in the synthesis of N-substituted sulfonamides involves the initial protection of other reactive functional groups within the molecule. In a hypothetical pathway starting from a precursor like 4-aminobenzenemethanesulfonamide, the primary aromatic amine is first protected, typically by acetylation, to prevent it from reacting in the subsequent methylation step. The resulting acetamido group is less nucleophilic than the sulfonamide nitrogen under specific basic conditions, allowing for selective methylation of the sulfonamide.

Acetylation: The primary amino group (-NH₂) of the starting material is converted to an acetamido group (-NHCOCH₃) using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Methylation: The nitrogen of the sulfonamide group (-SO₂NH₂) is deprotonated with a base to form an anion, which then reacts with a methylating agent to form the N-methylated sulfonamide (-SO₂N(CH₃)H).

Deprotection (Hydrolysis): The acetamido group is hydrolyzed, typically under acidic or basic conditions, to reveal the primary amino group, yielding the final product.

The success of this synthetic sequence hinges on carefully controlled reaction parameters.

Controlled Reaction Temperature: Temperature management is crucial during both acetylation and methylation. During acetylation, exothermic reactions must be controlled to prevent side product formation. In the methylation step, the temperature is managed to ensure complete deprotonation of the sulfonamide without promoting undesirable side reactions or decomposition of the reagents. For many N-alkylation reactions of sulfonamides, temperatures may range from ambient to refluxing in solvents like toluene, depending on the reactivity of the specific reagents used. researchgate.net

Anhydrous Conditions: The methylation step, particularly if it involves the formation of a sulfonamide anion using a strong base like sodium hydride (NaH), must be conducted under strictly anhydrous (water-free) conditions. Water would react with the strong base, quenching it and preventing the deprotonation of the sulfonamide, thereby inhibiting the reaction. While some N-alkylation methods can be performed in aqueous solutions, classic approaches using highly reactive intermediates necessitate the exclusion of moisture. drexel.edu

Purification of the final product is essential to remove unreacted starting materials, reagents, and byproducts from the reaction mixture. Column chromatography is a standard and effective method for this purpose. nih.govspandidos-publications.com

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like sulfonamides.

Mobile Phase (Eluent): The choice of solvent system (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. The specific ratio of solvents depends on the polarity of the target compound and the impurities present.

The progress of the separation is monitored using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

| Purification Parameter | Description | Common Selection |

| Technique | Column Chromatography | Standard method for purification of organic compounds. |

| Stationary Phase | The solid adsorbent material. | Silica gel (60-200 µm particle size). nih.gov |

| Mobile Phase | The solvent system used to elute compounds. | Hexane/Ethyl Acetate mixtures are common. nih.gov |

| Monitoring | Method to track separation progress. | Thin-Layer Chromatography (TLC). |

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is characterized by the functional groups present in its structure: a primary aromatic amine and a sulfonamide moiety. The primary amino group is particularly susceptible to electrophilic substitution and oxidation, making it a key site for derivatization.

Oxidation Reactions of the Amino Group

The primary amino group of this compound can be oxidized to various higher oxidation states. The specific product obtained is highly dependent on the choice of oxidizing agent and the reaction conditions employed. These oxidation reactions are fundamental for converting the amino functionality into other important chemical groups, such as nitroso and nitro moieties.

The oxidation of primary aromatic amines is a stepwise process that can yield several intermediates and final products. Depending on the reaction conditions, the amino group can be converted to a nitroso (-NO) or a nitro (-NO₂) group. libretexts.org The oxidation proceeds from the amine to a hydroxylamine, then to a nitroso compound, and finally to a nitro compound. libretexts.orgnih.gov

The formation of C-nitroso compounds can be achieved through the direct oxidation of primary aromatic amines. nih.gov For instance, oxidizing agents like peracetic acid have been successfully used to prepare various nitrosoarenes from their corresponding anilines. nih.gov More advanced catalytic systems, such as methylrhenium trioxide with hydrogen peroxide, also facilitate the oxidation of substituted anilines to their nitroso derivatives. nih.gov

Further oxidation leads to the formation of the corresponding nitro derivative. This transformation is a key step in many synthetic pathways, as the nitro group is a versatile functional group that can be subsequently reduced or used to influence the electronic properties of the aromatic ring. The course of oxidation for arenamines is contingent on the oxidizing agent used. libretexts.org

A variety of oxidizing agents can be employed to transform the amino group of aromatic amines. The selection of the agent is crucial for controlling the extent of oxidation and the selectivity of the reaction.

Potassium Permanganate (B83412) (KMnO₄): As a powerful oxidizing agent, potassium permanganate can oxidize a wide range of organic molecules, including primary amines. libretexts.org The reaction of primary amines with KMnO₄ can lead to different products depending on the structure of the amine and the reaction conditions. quora.com For aromatic amines, strong oxidation, for example with potassium permanganate in the presence of sulfuric acid, can lead to the complete degradation of the molecule. nih.gov Under controlled neutral or basic conditions, it is possible to achieve more specific transformations. libretexts.orgacs.org Tertiary alkylamines are generally oxidized to nitro compounds by KMnO₄. quora.com

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is considered a greener and safer oxidant. acs.org By itself, H₂O₂ may not be efficient in oxidizing anilines. acs.org However, its reactivity can be significantly enhanced. For instance, the in-situ formation of performic acid from the reaction of formic acid and hydrogen peroxide creates a potent oxidizing system capable of selectively converting aromatic amines to nitroaromatics at room temperature. acs.org The oxidation of arenamines with hydrogen peroxide or peroxycarboxylic acids can yield azanol, nitroso, or nitro compounds, depending on factors like temperature and pH. libretexts.org

| Oxidizing Agent | Typical Conditions | Primary Products | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic, Basic, or Neutral; Variable Temperature | Nitro compounds, degradation products, or other oxidized species. | libretexts.orgquora.comnih.gov |

| Hydrogen Peroxide (H₂O₂) with Formic Acid | Room Temperature | Nitroaromatics (via in-situ performic acid). | acs.org |

| Peroxycarboxylic Acids | Variable Temperature and pH | Azanols, Nitroso compounds, Nitro compounds. | libretexts.org |

Reduction Reactions for Amine Derivatives

The reduction of nitro derivatives, such as those formed from the oxidation of this compound, back to the corresponding primary amines is a cornerstone of organic synthesis. This transformation is crucial for introducing an amino group onto an aromatic ring via a nitration-reduction sequence. Numerous methods exist for the reduction of aromatic nitro compounds, ranging from catalytic hydrogenation to the use of metal hydrides with catalysts. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is a highly efficient, clean, and widely used method for the reduction of nitroarenes to anilines. wikipedia.orgrsc.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Palladium, particularly when supported on carbon (Pd/C), is one of the most common and effective catalysts for this transformation. rsc.org The reaction is known for its high efficiency, atom economy, and environmental friendliness. rsc.org Recent advancements have led to the development of novel palladium catalysts, such as those supported on nitrogen-doped carbon, which can efficiently catalyze the hydrogenation of nitroaromatic compounds to produce primary amines under mild conditions, including room temperature and atmospheric hydrogen pressure. rsc.org The use of palladium catalysts containing rare-earth oxides has also been shown to increase the rate of hydrogenation compared to unmodified catalysts. scientific.net

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to others like lithium aluminum hydride. While it is not typically used to reduce nitroarenes to anilines on its own, its reducing power can be harnessed in the presence of a catalyst. google.com

Systems combining sodium borohydride with transition metal salts have proven effective for the reduction of aromatic nitro compounds. For example, a sodium borohydride-nickelous chloride system can reduce aromatic nitro compounds to primary amines in high yields without significant by-products. jst.go.jp Other studies have shown that under different catalytic conditions, NaBH₄ can reduce aromatic nitro compounds to azoxy compounds. scientific.net The specific outcome of the reduction depends heavily on the reaction conditions and the catalytic system employed. acs.org

| Reducing System | Typical Conditions | Primary Product | Key Features | Reference |

|---|---|---|---|---|

| H₂ with Palladium Catalyst (e.g., Pd/C) | Room Temperature to elevated temperatures; Atmospheric to high pressure H₂ | Amine | High efficiency, clean, widely applicable, mild conditions possible. | wikipedia.orgrsc.orgscientific.net |

| Sodium Borohydride (NaBH₄) with NiCl₂ | Solvent (e.g., Methanol) | Amine | High yield of primary amine; requires a transition metal catalyst. | jst.go.jp |

| Sodium Borohydride (NaBH₄) with other catalysts | Variable | Azoxy compounds, Azo compounds, or Amines | Product selectivity depends on the catalyst and conditions. | scientific.netacs.org |

Nucleophilic Substitution Reactions Involving the Sulfonamide Group

The sulfonamide moiety of this compound can, in principle, undergo nucleophilic substitution, although it is generally a challenging transformation as the sulfonamide anion is not a strong leaving group.

Diazotization and Subsequent Transformations

The primary aromatic amino group is a key site of reactivity, readily undergoing diazotization to form a diazonium salt. This intermediate is highly valuable as it can be converted into a wide array of functional groups. The reaction is typically carried out in a cold acidic solution with nitrous acid, which is generated in situ from sodium nitrite (B80452). libretexts.orgmsu.edu

Formation of 4-Hydrazino-N-methylbenzenemethanesulfonamide

A significant transformation of the diazonium salt derived from this compound is its reduction to a hydrazine derivative. This creates 4-Hydrazino-N-methylbenzenemethanesulfonamide, often isolated as its hydrochloride salt. scbt.combiosynth.com This hydrazine compound is a crucial intermediate in the synthesis of more complex molecules, particularly pharmaceuticals.

Table 1: Synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide

| Reactant | Reagents/Conditions | Product |

|---|

Condensation Reactions of Hydrazino Derivatives

The resulting 4-Hydrazino-N-methylbenzenemethanesulfonamide is a potent nucleophile and readily undergoes condensation reactions. A notable application is in the Fischer indole (B1671886) synthesis to produce pharmaceutically active compounds. For instance, it is reacted with 4,4-dimethoxy-N,N-dimethylbutanamine in an acidic medium. google.com This reaction first forms a hydrazone, which then undergoes acid-catalyzed cyclization to form the indole ring structure, a key step in the synthesis of Sumatriptan. google.com

Table 2: Condensation Reaction for Sumatriptan Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Halogenation Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the strongly activating amino group. This directs incoming electrophiles, such as halogens, to the ortho positions relative to the amine (C3 and C5).

Synthesis of Halogenated Derivatives (e.g., 4-amino-3-iodo-N-methylbenzenemethanesulfonamide)

Specific halogenated derivatives can be synthesized under controlled conditions. The iodination of this compound can be achieved using iodine monochloride. The reaction proceeds by adding the reagent to a suspension of the starting material in a solvent like acetonitrile (B52724), yielding the mono-iodinated product. ambeed.com

Table 3: Synthesis of 4-amino-3-iodo-N-methylbenzenemethanesulfonamide

| Reactant | Reagent | Solvent | Product | Yield |

|---|

Medicinal Chemistry and Pharmaceutical Applications

Role as a Crucial Intermediate in Pharmaceutical Synthesis

The primary role of 4-Amino-N-methylbenzenemethanesulfonamide in medicinal chemistry is as a vital intermediate in the synthesis of various pharmaceutical compounds. smolecule.com Its structure is particularly amenable to chemical modifications, making it a valuable precursor for creating complex molecular architectures.

Synthesis of Sumatriptan

A prominent application of this compound is in the production of Sumatriptan, a widely used medication for treating migraine and cluster headaches. chemicalbook.comveeprho.com

Detailed Synthetic Pathway and Intermediates

The synthesis of Sumatriptan from this compound involves a multi-step process. A common pathway begins with the diazotization of this compound. This is typically achieved by reacting it with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium salt. google.com

This unstable diazonium salt is then reduced to form the corresponding hydrazine (B178648) derivative, 4-hydrazino-N-methylbenzenemethanesulfonamide. google.com This reduction can be carried out using reagents such as tin(II) chloride or sodium dithionite. google.com

The resulting hydrazine is a key intermediate that then undergoes a Fischer indole (B1671886) synthesis. google.com In this critical step, the hydrazine is reacted with an aldehyde or ketone, in the case of Sumatriptan synthesis, a common reactant is 4,4-dimethoxy-N,N-dimethylbutanamine. google.com This reaction, often catalyzed by an acid such as polyphosphoric acid or sulfuric acid, leads to the formation of the indole ring structure, which is the core of the Sumatriptan molecule. google.comgoogle.com The final steps may involve purification and salt formation to produce Sumatriptan succinate, the stable form used in pharmaceutical formulations. google.com

Key Intermediates in Sumatriptan Synthesis:

| Intermediate | Chemical Name | Role in Synthesis |

| Diazonium salt of this compound | Not typically isolated | Product of diazotization, precursor to the hydrazine |

| 4-Hydrazino-N-methylbenzenemethanesulfonamide | 4-Hydrazino-N-methylbenzenemethanesulfonamide | Key intermediate for Fischer indole synthesis |

| Hydrazone intermediate | Product of reaction between the hydrazine and an aldehyde/ketone | Precursor to the final indole ring cyclization |

Optimization of Sumatriptan Yield and Purity

Optimizing the yield and purity of Sumatriptan is a critical aspect of its commercial production. Research has focused on various parameters of the Fischer indolization step to enhance efficiency and minimize the formation of impurities. google.com

One approach involves the careful control of reaction conditions during the cyclization step. This includes optimizing the reaction temperature, the amount of the cyclizing agent (like polyphosphate ester), the rate of addition of reagents, and the reaction maintenance time. google.com For instance, maintaining the temperature below 15°C during the initial mixing of reactants and then holding it at 20-25°C for a specific duration can significantly improve the outcome. google.com

Furthermore, the choice of solvent can impact the reaction. While chloroform (B151607) has been used, other solvents like acetonitrile (B52724) are also employed to achieve high purity and yield. google.com Post-reaction work-up and purification are also crucial. The use of crystallization techniques, often with alcoholic solvents like methanol (B129727) or ethanol, can effectively purify the Sumatriptan base, avoiding the need for costly and time-consuming column chromatography. google.com These optimized processes can lead to Sumatriptan with a purity of over 99% and yields exceeding 30%. google.com

Exploration of Therapeutic Potential Beyond Intermediate Use

While its role as a synthetic intermediate is well-established, researchers are also investigating the inherent therapeutic potential of this compound and its derivatives.

Enzyme Inhibition Studies

The sulfonamide group present in this compound is a well-known pharmacophore that can interact with the active sites of various enzymes. This has prompted studies into its potential as an enzyme inhibitor. nih.gov

Carbonic Anhydrase Inhibition

Primary sulfonamides are a classic class of carbonic anhydrase (CA) inhibitors. nih.gov Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov

Studies have explored a range of 4-amino-substituted benzenesulfonamides as inhibitors of various human carbonic anhydrase isoforms, including CA I, II, VI, VII, XII, and XIII. nih.govmdpi.com Research has shown that substituents on the benzenesulfonamide (B165840) ring can significantly influence the binding affinity and selectivity for different CA isoforms. nih.gov While many benzenesulfonamide derivatives have been investigated, the specific inhibitory activity of this compound itself against various CA isoforms is an area of ongoing research. The design of novel drugs often involves attaching different chemical moieties to the primary sulfonamide structure to enhance potency and selectivity. nih.gov

Antimicrobial Properties

The discovery of the antibacterial activity of the sulfonamide drug Prontosil in the 1930s was a landmark in medicine. nih.gov Since then, countless sulfonamide derivatives have been synthesized and evaluated for their antimicrobial efficacy.

The antimicrobial potential of novel sulfonamide derivatives is typically assessed through in vitro studies against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria. researchgate.net Standard methods such as the disk diffusion assay and broth microdilution are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.netmdpi.com

Studies on various synthesized benzenesulfonamide derivatives have shown a range of activities. For example, some novel 4-(2-methylacetamide)benzenesulfonamide derivatives were evaluated for their antimicrobial properties, demonstrating that structural modifications significantly impact their efficacy. nih.gov Similarly, other studies have reported that certain sulfonamide compounds show excellent activity against Gram-positive bacteria, with significant zones of inhibition observed for species like Escherichia coli and Pseudomonas aeruginosa. researchgate.net

The relationship between the chemical structure of a sulfonamide and its antimicrobial efficacy is a critical area of study for developing more potent agents. Structure-activity relationship (SAR) studies have revealed several key principles. For instance, the nature of the substituent on the sulfonamide nitrogen and the aromatic ring can dramatically alter the antimicrobial spectrum and potency. nih.gov

Anticancer Research

The sulfonamide functional group is a key component in a variety of therapeutic agents, and derivatives of benzenesulfonamide have been investigated for their potential cytotoxic properties. nih.govresearchgate.net Research into related structures suggests that this class of compounds holds promise in the development of new anticancer agents.

While specific cytotoxicity data for this compound is not extensively detailed in the available literature, its hydrochloride derivative has been noted for its anticancer properties in oncology research. Studies on structurally related sulfonamide derivatives have demonstrated in vitro anti-cancer activity against various human cancer cell lines. For instance, novel 4-(2-methylacetamide)benzenesulfonamide derivatives were found to be active against cancerous cells while showing no cytotoxic effects on normal cells. nih.gov The anticancer activity of related sulfonamide compounds has been evaluated against a range of cell lines, as illustrated in the table below.

| Compound Class | Cancer Cell Lines Tested | Reference |

| 2-(4-aminophenyl) benzothiazoles | Ovarian, Breast, Lung, Renal, Colon Carcinoma | researchgate.net |

| N-(imidazolidin-2-ylidene)benzenesulfonamides | HCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical) | mdpi.com |

| 4-(2-methylacetamide)benzenesulfonamides | Various Cancerous Cells | nih.gov |

This table illustrates the types of cancer cell lines against which compounds structurally related to this compound have been tested, indicating the broad spectrum of potential anticancer applications for this chemical class.

Targeted cancer therapy aims to deliver highly potent cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy tissue. apponcologysummit.org One prominent strategy is the use of antibody-drug conjugates (ADCs), which consist of a monoclonal antibody that recognizes a specific antigen on tumor cells, a potent cytotoxic payload, and a chemical linker that connects the two. apponcologysummit.orgnih.gov

While this compound itself has not been explicitly cited as a payload in existing ADCs, its chemical structure possesses features that make it and its derivatives potential candidates for such applications. The primary amino group (-NH₂) on the benzene (B151609) ring provides a reactive site for conjugation to a linker molecule. nih.gov If derivatives of this compound demonstrate high cytotoxicity, they could theoretically be attached to a monoclonal antibody that targets tumor-specific antigens. apponcologysummit.org Upon internalization of the ADC by the cancer cell, the linker would be cleaved, releasing the cytotoxic sulfonamide payload to induce cell death. nih.gov This approach leverages the targeting specificity of the antibody to concentrate the cytotoxic agent at the tumor site, a key principle in the design of next-generation cancer therapeutics. apponcologysummit.org

Anti-inflammatory Applications

Research has indicated that derivatives of methanesulfonamide (B31651), including this compound, possess significant anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. A wide array of aryl and heteroaryl sulfonamides have been synthesized and shown to exhibit a variety of biological activities, including anti-inflammatory effects. nih.govresearchgate.net The development of small molecules that can suppress inflammatory cytokines is a key strategy in treating inflammatory diseases. mdpi.com The inherent anti-inflammatory potential of the sulfonamide scaffold makes this compound a subject of interest for further investigation in this therapeutic area.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For this compound, the key structural components—the amino group, the benzene ring, and the N-methylbenzenemethanesulfonamide "tail"—are all critical to its interactions with biological targets. nih.gov

Modifying the substituents on the this compound scaffold can significantly alter its pharmacological properties. mdpi.com SAR studies on related benzenesulfonamides often employ a "tail" strategy, which involves attaching various chemical moieties to the free amino group to modulate physicochemical properties and biological activity. nih.gov The introduction of different functional groups on the aromatic ring can also influence target binding through various interactions like hydrogen bonding and π-π stacking. mdpi.com

The table below outlines potential modifications to the core structure and their likely impact on biological activity, based on general principles of medicinal chemistry and studies of related sulfonamides.

| Modification Site | Type of Modification | Potential Impact on Biological Activity | Reference |

| 4-Amino Group | Acylation, Alkylation, Attachment of heterocyclic rings | Can alter solubility, cell permeability, and target-binding affinity. Used in the "tail" approach to explore interactions with target pockets. | nih.gov |

| Benzene Ring | Introduction of electron-withdrawing or electron-donating groups (e.g., halogens, methoxy) | Modulates electronic properties of the molecule, potentially enhancing binding affinity and selectivity for the target enzyme or receptor. | nih.govnih.gov |

| N-methyl Group (on sulfonamide) | Replacement with larger alkyl groups or cyclic structures | Can influence steric interactions within the binding site, potentially increasing potency or altering the selectivity profile. | nih.gov |

This table summarizes how targeted chemical modifications at different positions on the this compound molecule could be used to optimize its therapeutic properties.

QSAR is a computational method used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. mdpi.comresearchgate.net This approach is valuable in drug design for predicting the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. mdpi.com

For sulfonamide derivatives, QSAR models are often developed using a training set of compounds with known biological activities (e.g., IC₅₀ values from cytotoxicity assays). mdpi.com The models are built using calculated molecular descriptors that quantify various physicochemical properties, such as:

LogP: A measure of lipophilicity.

Molar Refractivity: A measure of molecular volume and polarizability.

Hammett Constants: A measure of the electron-donating or electron-withdrawing properties of substituents.

These models can reveal which properties are most critical for activity. For example, a QSAR study might find that the electronegativity of substituents on the benzene ring strongly correlates with anticancer efficacy. By using a validated QSAR model, researchers can virtually screen new designs and prioritize the synthesis of candidates with the highest predicted potency, accelerating the drug discovery process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Drug Design and Development Considerations

The design and development of new drug candidates based on the this compound scaffold require careful consideration of factors that influence selectivity, potency, and pharmacokinetic properties.

The selectivity and potency of a drug molecule are intrinsically linked to its interactions with the target receptor. For sulfonamide-based compounds, structural modifications can be strategically employed to enhance these properties. nih.gov

Exploiting Receptor Pocket Differences: Selectivity can be achieved by designing molecules that exploit differences in the amino acid residues of the target receptor's binding pocket compared to off-target receptors. For instance, introducing bulky substituents that create steric hindrance in the smaller binding pocket of an off-target receptor can improve selectivity.

Modifying the Sulfonamide Group: The sulfonamide group is a key pharmacophore in many drugs and its interactions with the receptor are crucial. Modifications to the substituents on the sulfonamide nitrogen or the aromatic ring can modulate the electronic and steric properties of the molecule, leading to improved binding affinity and potency. mdpi.com For example, introducing electron-withdrawing or electron-donating groups on the benzene ring can alter the pKa of the sulfonamide, influencing its ionization state and interaction with the target.

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, structure-based drug design techniques can be employed. Docking studies can be used to predict the binding mode of this compound analogues in the active site of the target, and this information can guide the design of new derivatives with improved interactions.

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. For sulfonamide-based drugs, several strategies can be employed to modulate their pharmacokinetic properties.

Improving Oral Bioavailability: The oral bioavailability of a drug can be limited by poor absorption or extensive first-pass metabolism. For sulfonamides, strategies to improve bioavailability include the synthesis of prodrugs that are more readily absorbed and then converted to the active drug in the body. nih.gov Modifying the lipophilicity of the molecule can also influence its absorption.

Modulating Metabolism and Clearance: The metabolic stability of a drug influences its half-life and duration of action. Introducing substituents that block sites of metabolic attack can reduce clearance and prolong the drug's effect. For example, the introduction of a chloro substituent on the phenyl ring of a benzenesulfonamide analogue has been shown to reduce its clearance. nih.gov

Altering Solubility: The aqueous solubility of a drug is important for its formulation and absorption. The sulfonamide group can be modified to introduce polar functional groups that enhance solubility.

Computational Chemistry and Molecular Modeling

In Silico Analysis of 4-Amino-N-methylbenzenemethanesulfonamide

In silico analysis encompasses a variety of computational methods to predict the physicochemical and biochemical properties of molecules. For this compound, these analyses can forecast its interactions with biological macromolecules and elucidate its conformational preferences, which are critical for its function.

The molecular structure of this compound, featuring a sulfonamide group, an amino group, and an aromatic ring, suggests its potential to engage in a variety of non-covalent interactions. The sulfonamide group is a key pharmacophore in many drugs, and its oxygen atoms are known to act as crucial hydrogen bond acceptors in interactions with protein targets. nih.gov The nitrogen atom of the sulfonamide can also participate in hydrogen bonding.

Computational models predict that the amino group on the benzene (B151609) ring can act as a hydrogen bond donor, while the aromatic ring itself can participate in π-π stacking and hydrophobic interactions. These predicted interactions are fundamental in understanding how this molecule might bind to biological targets. The interplay of these forces dictates the specificity and strength of the molecule's binding affinity. General studies on sulfonamides have shown that both oxygen and nitrogen atoms of the sulfonamide group can establish key interactions within the active site of a target protein. nih.gov

Predicted Physicochemical Properties of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.26 g/mol | PubChem |

| XLogP3 | 0.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

These computed properties from databases like PubChem provide a foundational understanding of the molecule's potential for interaction and transport. nih.gov

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its biological activity. The molecule possesses several rotatable bonds, primarily around the sulfonamide group and the methylene (B1212753) bridge.

Studies on similar sulfonamide-containing molecules have revealed that the conformational landscape is influenced by the orientation of the sulfonamide group relative to the benzene ring. mdpi.com The rotation around the S-N bond in N-methylated sulfonamides is a key factor, with lower rotational barriers compared to peptide bonds, rendering the sulfonamide linkage more flexible. psu.edu Quantum chemical methods applied to model sulfonamides have shown that the sulfonamide nitrogen can adopt a pyramidal geometry, allowing for different stable conformers. psu.edu

For benzenesulfonamides, the orientation of the amino group of the sulfonamide moiety is often perpendicular to the aromatic plane. mdpi.com However, substituents on the ring can influence this orientation. In the case of this compound, the N-methyl group will also impact the conformational preferences around the sulfonamide linkage. Theoretical studies on related N-methyl sulfonamides have explored the potential energy surfaces to identify the most stable conformers. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. rjb.ro This method is instrumental in drug discovery and for understanding the molecular basis of a ligand's activity.

While specific docking studies for this compound are not extensively published, the general behavior of sulfonamides in protein binding sites is well-documented. Sulfonamides are known to bind to a wide range of protein targets. Docking studies on various sulfonamide derivatives have consistently shown their ability to form stable complexes with enzymes and receptors. nih.govnih.govchemmethod.comekb.eg

The binding affinity of a ligand is often estimated by a scoring function, which calculates a value, typically in kcal/mol, representing the strength of the interaction. For instance, docking studies of sulfonamide derivatives against various protein targets have reported favorable binding energies, indicating stable interactions. nih.gov These studies often reveal that the sulfonamide moiety is crucial for anchoring the ligand in the binding pocket.

The elucidation of binding modes involves identifying the specific interactions that stabilize the ligand-protein complex. For sulfonamides, a common binding motif involves the sulfonamide's oxygen atoms forming hydrogen bonds with backbone amide hydrogens or with the side chains of polar amino acids in the receptor's active site. nih.gov The nitrogen atom can also act as a hydrogen bond donor or acceptor.

In addition to hydrogen bonds, hydrophobic interactions between the benzene ring of the ligand and nonpolar residues of the protein are frequently observed. The specific binding mode is highly dependent on the topology and chemical environment of the protein's binding site. Computational studies on sulfonamide inhibitors of various enzymes have detailed these interactions, providing a blueprint for how this compound might interact with potential biological targets. nih.govacs.org

Dynamics Simulations and Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational flexibility of ligands and the stability of ligand-protein complexes over time.

MD simulations of sulfonamide-protein complexes have been used to assess the stability of the interactions predicted by molecular docking. nih.govpeerj.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the most persistent interactions. For example, studies on sulfonamide inhibitors have used MD simulations to confirm the stability of the ligand within the binding pocket and to analyze the dynamic behavior of the complex. nih.gov

The conformational flexibility of this compound can also be explored using MD simulations of the unbound molecule in a solvent. Such simulations would reveal the accessible conformations of the molecule in solution and the energetic barriers between them. The inherent flexibility of the sulfonamide bond, with its relatively low rotational barriers, would likely be a key feature observed in such simulations. psu.edu This flexibility can be crucial for its ability to adopt a conformation suitable for binding to a specific target.

Advanced Computational Methodologies

Advanced computational techniques offer a granular view of the molecular characteristics of this compound, elucidating its behavior and interaction potential.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of molecules like this compound. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

Detailed DFT studies on analogous aromatic sulfonamides reveal key insights into their molecular structure and electronic behavior. The optimized geometry of such molecules is influenced by the interplay of the amino, sulfonyl, and methyl groups attached to the benzene ring. These calculations help in determining crucial parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional conformation of the molecule.

Another powerful tool derived from quantum mechanical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen of the amino group typically represent areas of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and methyl groups are regions of positive potential. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to molecular recognition and binding to biological targets.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Indicates the electron-donating capability. |

| LUMO Energy | -0.5 to -2.0 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.0 to 5.0 D | Indicates the overall polarity of the molecule. |

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in the discovery of novel therapeutics. This approach involves screening libraries of small, low-complexity molecules, known as fragments, for weak binding to a biological target. Once identified, these fragments can be optimized and grown into more potent, drug-like molecules.

The sulfonamide moiety is a well-established and valuable fragment in drug discovery, primarily due to its ability to act as a hydrogen bond donor and acceptor, and its capacity to bind to zinc metalloenzymes. nih.govnih.gov The structural features of this compound, including the aromatic ring, the primary amino group, and the N-methylated sulfonamide, make it an intriguing candidate for inclusion in fragment libraries.

The primary amino group can engage in crucial hydrogen bonding interactions within a protein's binding site. The sulfonamide group is a key pharmacophore known for its interaction with various enzymes, most notably carbonic anhydrases, where it coordinates with the catalytic zinc ion. nih.govnih.gov The N-methylation of the sulfonamide can influence its binding affinity, selectivity, and pharmacokinetic properties by altering its hydrogen-bonding capacity and lipophilicity.

In the context of FBDD, this compound could serve as a starting point for developing inhibitors for a range of targets. For instance, its core structure is present in more complex molecules designed to inhibit various enzymes. The general strategy in FBDD would involve identifying a weak but efficient interaction of this fragment with a target protein, often through biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. Subsequently, medicinal chemists would elaborate on this fragment, adding functional groups to enhance its binding affinity and selectivity.

| Structural Feature | Potential Interaction | Relevance in FBDD |

|---|---|---|

| Primary Amino Group | Hydrogen bond donor/acceptor | Anchoring the fragment to the protein target. |

| Aromatic Ring | π-π stacking, hydrophobic interactions | Exploring hydrophobic pockets in the binding site. |

| Sulfonamide Moiety | Hydrogen bonding, metal coordination | Key interaction with metalloenzymes (e.g., carbonic anhydrases). |

| N-methyl Group | Modulates solubility and binding | Fine-tuning pharmacokinetic and pharmacodynamic properties. |

Analytical and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to verifying the molecular structure of 4-Amino-N-methylbenzenemethanesulfonamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound typically exhibits distinct signals corresponding to the aromatic, methylene (B1212753), methyl, and amine protons.

Interactive Data Table: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | Doublet | 2H | Ar-H (ortho to CH₂) |

| ~6.60 | Doublet | 2H | Ar-H (ortho to NH₂) |

| ~4.15 | Singlet | 2H | Ar-CH ₂-SO₂ |

| ~3.75 | Singlet (broad) | 2H | NH ₂ |

| ~2.55 | Singlet | 3H | N-CH ₃ |

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Based on data from structurally similar sulfonamides, the expected chemical shifts for this compound can be predicted. rsc.org The spectrum would show signals for the four distinct aromatic carbons, the benzylic methylene carbon, and the N-methyl carbon.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~147.0 | C -NH₂ |

| ~131.0 | C H (ortho to CH₂) |

| ~126.5 | C -CH₂ |

| ~114.5 | C H (ortho to NH₂) |

| ~57.0 | Ar-C H₂-SO₂ |

| ~29.5 | N-C H₃ |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrum of this compound provides its exact mass. The computed exact mass is 200.06194880 Da. nih.gov

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. In ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 201.069. The fragmentation pattern provides further structural confirmation. Key fragmentation pathways include the cleavage of the benzylic C-S bond, which is a common fragmentation for such structures, leading to the formation of a stable 4-aminobenzyl cation.

Interactive Data Table: Key Mass Spectrometry Data

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 201.07 | Protonated molecular ion |

| [C₇H₈N]⁺ | 106.07 | 4-aminobenzyl cation from C-S bond cleavage |

| [M-SO₂NHCH₃]⁺ | 121.09 | Loss of the methylsulfonamide radical |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands for its primary amine, sulfonamide, and substituted aromatic ring components. Experimental spectra for this compound have been recorded, confirming its structural features. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3300 - 3250 | N-H Stretch | Sulfonamide (R-SO₂NH-R') |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1650 - 1550 | N-H Bend | Primary Amine (-NH₂) |

| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂-) |

| 1170 - 1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂-) |

| 850 - 810 | C-H Out-of-plane Bend | 1,4-disubstituted benzene (B151609) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the p-substituted benzene ring. The presence of the electron-donating amino (-NH₂) group, an auxochrome, is expected to cause a bathochromic (red) shift of the benzene absorption bands to longer wavelengths.

The spectrum is expected to show two primary bands corresponding to π→π* transitions. The more intense E2-band (ethylenic) and the less intense B-band (benzenoid) of the benzene ring are shifted and their intensities are enhanced by the substituents. For similar aromatic amines, these bands typically appear in the ranges of 230-250 nm and 270-290 nm, respectively. The exact absorption maximum (λmax) is dependent on the solvent used. researchgate.net

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating the compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its quantitative analysis. A reversed-phase method is typically employed.

For purification purposes, preparative HPLC using a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (e.g., a 55:45 ratio) has been noted as effective. For analytical purposes, a gradient method using a C8 or C18 column provides excellent resolution. The mobile phase generally consists of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). Detection is commonly performed using a UV detector, often set at a wavelength where the aromatic system shows strong absorbance, such as 254 nm or 265 nm.

Interactive Data Table: Typical HPLC Analytical Parameters

| Parameter | Value / Description |

| Column | Reversed-Phase C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 254 nm or 265 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the polar nature of the amino (-NH2) and sulfonamide (-SO2NH-) functional groups, this compound exhibits low volatility and is prone to thermal degradation at the high temperatures typically used in GC analysis. Furthermore, the active hydrogens in these functional groups can lead to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape and inaccurate quantification. To overcome these challenges, a derivatization step is generally required prior to GC analysis. gcms.czpsu.edujfda-online.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. researchgate.net Common derivatization strategies for compounds containing amino and sulfonamide groups include acylation, alkylation, and silylation. gcms.czpsu.edu For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can be employed to convert the primary amine to a less polar and more volatile amide derivative. gcms.cz

While specific GC methods for this compound are not extensively documented in publicly available literature, a general approach can be inferred from the analysis of similar sulfonamides and aromatic amines. A hypothetical GC method would involve the derivatization of the compound followed by separation on a capillary column and detection, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Hypothetical GC-FID Operating Conditions:

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Injection Mode | Splitless |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This interactive table outlines a potential set of parameters for the GC analysis of a derivatized form of this compound. The choice of a mid-polarity column like a 5% phenyl polysiloxane offers good selectivity for a range of derivatized compounds. The temperature program is designed to ensure the elution of the derivatized analyte in a reasonable time frame while maintaining good peak resolution.

X-ray Crystallography for Solid-State Studies

The supramolecular assembly of sulfonamides in the solid state is predominantly directed by hydrogen bonding. acs.orgnih.gov The sulfonamide group itself is an excellent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov It is highly probable that in the crystal structure of this compound, the sulfonamide N-H group and the amino N-H groups will act as hydrogen bond donors, while the sulfonyl oxygen atoms and the nitrogen of the amino group will serve as acceptors.

Common hydrogen bonding motifs observed in sulfonamide crystals include the formation of centrosymmetric dimers via N-H···O=S interactions, as well as extended chains. acs.orgacs.orgnih.gov The presence of the additional amino group in this compound introduces further possibilities for hydrogen bonding, potentially leading to more complex three-dimensional networks. These interactions could involve N-H···N hydrogen bonds between the amino group of one molecule and a suitable acceptor on another.

Expected Hydrogen Bond Parameters in Sulfonamide Crystals:

| Donor (D) - H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H ··· O=S | ~ 0.86 | ~ 2.0 - 2.4 | ~ 2.8 - 3.2 | ~ 150 - 170 |

| N-H ··· N | ~ 0.86 | ~ 2.2 - 2.6 | ~ 3.0 - 3.4 | ~ 140 - 160 |

This interactive table presents typical ranges for hydrogen bond geometries observed in the crystal structures of related sulfonamides. These parameters are crucial for understanding the strength and directionality of the supramolecular interactions.

The crystal lattice of a compound is described by its unit cell parameters (a, b, c, α, β, γ) and the symmetry of the arrangement of molecules within the unit cell, defined by its space group. Based on the analysis of a wide range of sulfonamide crystal structures, it is common to find them crystallizing in centrosymmetric space groups such as P21/c (monoclinic) or Pbca (orthorhombic). nsf.govnih.gov

Representative Crystal Data for a Structurally Similar Sulfonamide:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 18.6919 |

| b (Å) | 10.5612 |

| c (Å) | 8.1065 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1600.3 |

| Z | 4 |

This interactive table provides an example of crystal data for a related N-substituted methylbenzenesulfonamide, illustrating the type of information that would be obtained from an X-ray crystallographic analysis of this compound. nsf.gov

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Bioactivity

The scaffold of 4-Amino-N-methylbenzenemethanesulfonamide presents a fertile ground for the development of novel derivatives with potentially enhanced biological activities. Medicinal chemistry strategies are being employed to modify its structure to improve potency, selectivity, and pharmacokinetic properties. One common approach involves the acylation of the amino group to form N-acyl derivatives, which can alter the compound's lipophilicity and interaction with biological targets. smolecule.com Another strategy is the modification of the sulfonamide group, as substitutions on the sulfamyl nitrogen can significantly impact the inhibitory effect on enzymes like carbonic anhydrase. drugs.com

A prominent strategy in the design of novel sulfonamide derivatives is the "tail approach," which involves attaching various moieties to the core structure to provide desired physicochemical properties. nih.gov The nature of these "tails," including their length, polarity, and steric bulk, can strongly influence the potency and selectivity of the resulting compounds for specific biological targets, such as different isoforms of carbonic anhydrase. nih.gov For instance, the incorporation of spirocycloalkyl lipophilic tails has been explored in other benzenesulfonamide (B165840) derivatives to modulate their inhibitory activity. nih.gov

Researchers are also exploring the synthesis of derivatives where the core molecule is linked to other heterocyclic rings, such as pyrazoles, pyridazines, or s-triazines, to create hybrid molecules with potentially synergistic or novel biological activities. nih.govnih.govresearchgate.net These modifications aim to enhance interactions with target enzymes or receptors, leading to improved therapeutic efficacy.

Below is a table summarizing potential modification strategies and their rationales:

| Modification Site | Strategy | Rationale for Enhanced Bioactivity |

| 4-Amino group | Acylation, N-alkylation | Modulate lipophilicity, improve target binding, alter metabolic stability |

| Benzene (B151609) ring | Introduction of substituents | Influence electronic properties, enhance binding affinity and selectivity |

| Methanesulfonamide (B31651) group | N-substitution, replacement with other acidic groups | Modulate pKa, improve pharmacokinetic profile, alter target interactions |

| Overall Structure | "Tail approach" with various functional groups | Enhance selectivity for specific enzyme isoforms or receptor subtypes |

| Hybridization | Linkage to other bioactive moieties | Create multi-target ligands or compounds with novel mechanisms of action |

Exploration of New Therapeutic Applications

While this compound is recognized for its role as an antibacterial agent and a key intermediate in the synthesis of the anti-migraine drug Sumatriptan, ongoing research is uncovering its potential in other therapeutic areas. smolecule.comchemicalbook.com

One of the most promising new applications is in the field of oncology. The hydrochloride derivative of this compound has been noted to exhibit anticancer properties. This has spurred interest in developing novel sulfonamide derivatives with potent and selective anticancer activity. For example, new benzenesulfonamides incorporating s-triazines are being investigated as inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme. nih.gov

Furthermore, the structural similarity of this compound to other benzenesulfonamide derivatives suggests its potential as a carbonic anhydrase inhibitor. drugs.comnih.gov Carbonic anhydrase inhibitors are used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. drugs.comdrugs.com The development of isoform-selective inhibitors could lead to new therapeutic options with fewer side effects. nih.gov

Derivatives of methanesulfonamide have also been shown to possess anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. This opens up the possibility of developing new non-steroidal anti-inflammatory drugs (NSAIDs) based on the this compound scaffold.

The following table outlines potential new therapeutic applications and the corresponding rationale:

| Therapeutic Area | Potential Application | Rationale |

| Oncology | Anticancer agent | The hydrochloride derivative shows anticancer properties; potential for developing selective inhibitors of tumor-associated enzymes like CA IX. |

| Ophthalmology | Anti-glaucoma agent | As a potential carbonic anhydrase inhibitor, it could reduce intraocular pressure. drugs.comdrugs.com |

| Neurology | Antiepileptic drug | Carbonic anhydrase inhibitors are used in the management of epilepsy. drugs.com |

| Inflammation and Pain | Anti-inflammatory and analgesic | Derivatives of methanesulfonamide have shown potential to inhibit COX enzymes. |

Mechanistic Investigations of Biological Activities

Detailed Molecular Pathways and Targets

The primary antibacterial mechanism of sulfonamides like this compound is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). researchgate.netyoutube.com This enzyme is crucial for the de novo synthesis of folic acid in bacteria. nih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), the sulfonamide blocks the synthesis of dihydropteroate, a precursor to dihydrofolate and ultimately tetrahydrofolate. nih.govresearchgate.net Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for bacterial DNA, RNA, and protein synthesis. nih.gov The disruption of this pathway leads to bacteriostasis. researchgate.net

In its role as a precursor to Sumatriptan, this compound contributes to the formation of a molecule that acts as a selective agonist for serotonin (B10506) (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. The activation of these receptors is believed to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides, thereby alleviating migraine headaches.

For the emerging therapeutic applications, the molecular targets are still under active investigation. As a potential carbonic anhydrase inhibitor, derivatives would target the zinc metalloenzyme carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide. drugs.comtaylorandfrancis.com Inhibition of specific isoforms, such as CA IX in cancer, is a key area of research. nih.gov The potential anti-inflammatory effects are thought to arise from the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

The table below summarizes the known and potential molecular targets and pathways:

| Biological Activity | Molecular Target | Molecular Pathway |

| Antibacterial | Dihydropteroate synthase (DHPS) | Inhibition of folic acid biosynthesis. researchgate.netyoutube.comnih.gov |

| Anti-migraine (as a precursor) | Serotonin 5-HT1B/1D receptors | Modulation of cranial vasoconstriction and neuropeptide release. |

| Anticancer (potential) | Carbonic Anhydrase IX (CA IX) | Inhibition of tumor-associated enzyme activity. nih.gov |

| Anti-inflammatory (potential) | Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin (B15479496) synthesis. |

Process Intensification and Industrial Scale-Up of Synthesis

The efficient and safe large-scale production of this compound is crucial for its application in the pharmaceutical industry. A patented method for its preparation highlights a process suitable for industrial production, which involves the reduction of 4-nitro-N-methylphenyl methane (B114726) sulfonamide using hydrazine (B178648) hydrate (B1144303) as a reducing agent. google.com This method is reported to achieve a product yield of over 92%, which is a significant advantage for industrial scale-up. google.com The use of hydrazine hydrate is also noted to be cost-effective and allows for easier recovery of the mother liquor. google.com

Process intensification, a key strategy in modern chemical manufacturing, aims to develop smaller, safer, and more energy-efficient production processes. Continuous flow synthesis is a prime example of process intensification and offers several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety due to smaller reaction volumes. rsc.org The development of a continuous flow process for the synthesis of this compound could lead to higher productivity and a safer manufacturing process. rsc.orgresearchgate.net The optimization of reaction steps to improve yields and simplify procedures is a critical aspect of developing an industrially applicable synthetic pathway. researchgate.net

Key considerations for the industrial scale-up and process intensification of this compound synthesis are outlined in the table below:

| Aspect | Traditional Batch Process | Process Intensification (Continuous Flow) |

| Yield | High yields are achievable, as demonstrated by patented methods. google.com | Potential for further yield optimization through precise control of reaction conditions. |

| Safety | Larger reaction volumes may pose higher risks, especially with exothermic reactions. | Inherently safer due to smaller reaction volumes and improved heat dissipation. rsc.org |

| Productivity | Limited by the cycle time of batch operations. | Higher productivity due to continuous operation. rsc.org |

| Cost | Can be cost-effective, especially with optimized processes. google.com | Potential for reduced operational costs through automation and higher efficiency. |

| Environmental Impact | May involve larger solvent volumes and waste streams. | Potential for reduced solvent usage and waste generation. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery